
N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide, also known as ACPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACPD is a derivative of adamantane, a cyclic hydrocarbon, and is synthesized through a multi-step process.
作用机制
N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide acts as an agonist for mGluRs, specifically the group I mGluRs (mGluR1 and mGluR5). Upon binding to these receptors, N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide activates a signaling cascade that leads to the modulation of various intracellular pathways, including the activation of protein kinase C (PKC) and the inhibition of adenylyl cyclase. These effects ultimately lead to the enhancement of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the enhancement of LTP, the modulation of synaptic transmission, and the regulation of neuronal excitability. N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide in lab experiments is its high potency and selectivity for mGluRs. N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been shown to be a highly specific agonist for group I mGluRs, which allows for precise modulation of these receptors. However, one limitation of using N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide, including the development of novel drugs targeting mGluRs, the investigation of its potential as a therapeutic agent for neurological disorders, and the exploration of its effects on other intracellular signaling pathways. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective effects of N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide and its potential as a treatment for neurodegenerative diseases.
合成方法
The synthesis of N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves several steps, starting with the reaction between 2-adamantanone and 4-chloro-3,5-dimethylphenol in the presence of a base. The resulting product is then reacted with chloroacetyl chloride to form the intermediate, which is subsequently treated with ammonia to produce N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide. The overall yield of this process is around 30%.
科学研究应用
N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide is used as an agonist for metabotropic glutamate receptors (mGluRs), which play a crucial role in regulating synaptic transmission and plasticity. N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been shown to enhance long-term potentiation (LTP) in the hippocampus, a key brain region involved in learning and memory. In pharmacology, N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide is used as a tool compound to study the function of mGluRs and their potential as therapeutic targets for various neurological disorders. In medicinal chemistry, N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been used as a lead compound to develop novel drugs targeting mGluRs.
属性
IUPAC Name |
N-(2-adamantyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2/c1-11-3-17(4-12(2)19(11)21)24-10-18(23)22-20-15-6-13-5-14(8-15)9-16(20)7-13/h3-4,13-16,20H,5-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLNAWMDKOUQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

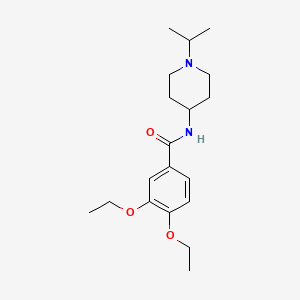
![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B5141777.png)
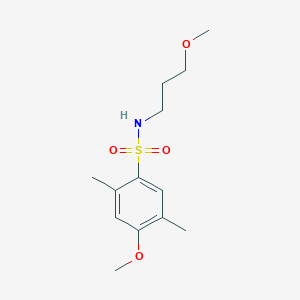
![ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5141792.png)
![2-[(1-heptyl-1H-benzimidazol-2-yl)amino]ethanol hydrobromide](/img/structure/B5141795.png)
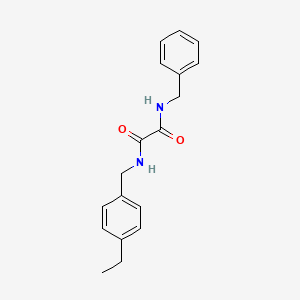
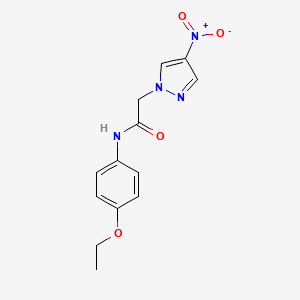
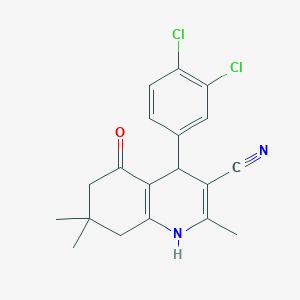
![3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)
![2-(3-ethoxy-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5141819.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5141820.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5141842.png)

![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)